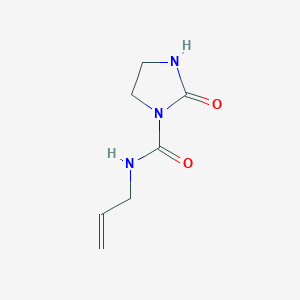

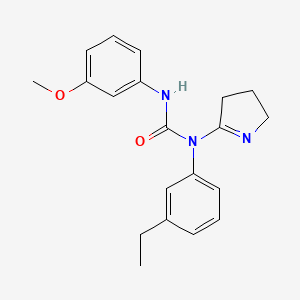

2-oxo-N-(prop-2-en-1-yl)imidazolidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-oxo-N-(prop-2-en-1-yl)imidazolidine-1-carboxamide” is a compound that contains an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The Sandmeyer reaction of differently C-2 substituted N - (prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)- exo -halomethylene bicyclic pyridones bearing the imidazo [1,2- a ]pyridine heterocyclic ring system .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

The Sandmeyer reaction of differently C-2 substituted N - (prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)- exo -halomethylene bicyclic pyridones bearing the imidazo [1,2- a ]pyridine heterocyclic ring system .Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen

Stereoselectivity in Bioactive Oligopeptides Synthesis

Imidazolidin-4-ones, like 2-oxo-N-(prop-2-en-1-yl)imidazolidine-1-carboxamide, are used in bioactive oligopeptides. They act as proline surrogates or protect the N-terminal amino acid against hydrolysis. The synthesis involves alpha-aminoamide reacting with ketones or aldehydes, followed by intramolecular cyclization. This process is unexpectedly stereoselective, especially with benzaldehydes containing certain substituents. This stereoselectivity is crucial in drug design and bioactive compound synthesis (Ferraz et al., 2007).

Medicinal Chemistry and Drug Metabolism

In medicinal chemistry, modifications of the imidazolidine structure, like in 2-oxo-N-(prop-2-en-1-yl)imidazolidine-1-carboxamide, are crucial for reducing metabolism mediated by enzymes like aldehyde oxidase. These modifications enhance drug stability and efficacy, particularly in drugs targeting the central nervous system or cancer treatment (Linton et al., 2011).

Corrosion Inhibition

Compounds like 2-oxo-N-(prop-2-en-1-yl)imidazolidine-1-carboxamide are explored for their corrosion inhibition properties. Their effectiveness in preventing metal corrosion, especially in acidic media, is of significant interest in materials science and engineering. Theoretical studies based on density functional theory help in understanding their reactivity and efficiency as corrosion inhibitors (Cruz et al., 2004).

Antagonists in Bone Turnover

Imidazolidine derivatives are potent antagonists of specific receptors, like the alpha(v)beta(3) receptor, making them valuable in the treatment and prevention of diseases like osteoporosis. Their role in modulating bone turnover highlights their potential in clinical therapeutics (Hutchinson et al., 2003).

Conjugate Addition in Organic Synthesis

The compound's ability to react with α,β-enones and other Michael acceptors via conjugate addition is significant in organic synthesis. This property is utilized to create a variety of complex molecules, illustrating the compound's versatility in synthetic organic chemistry (Jones & Hirst, 1989).

Wirkmechanismus

Target of Action

It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They are key components in many functional molecules used in various applications .

Mode of Action

Imidazole rings are known to be susceptible to both electrophilic and nucleophilic attacks due to their amphoteric nature . This suggests that the compound may interact with its targets through these mechanisms.

Biochemical Pathways

Imidazole-containing compounds are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This implies that the compound may have good bioavailability.

Result of Action

Given the wide range of biological activities associated with imidazole-containing compounds , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Action Environment

Factors such as ph and temperature, which can affect the ionization and stability of imidazole rings , may potentially influence the compound’s action.

Eigenschaften

IUPAC Name |

2-oxo-N-prop-2-enylimidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-2-3-8-6(11)10-5-4-9-7(10)12/h2H,1,3-5H2,(H,8,11)(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRWLNHNWAIDMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)N1CCNC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2991739.png)

![2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2991743.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2991744.png)

![2-Ethyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2991748.png)

![4-[(4-Methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2991750.png)

![2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N,N-dimethylacetamide](/img/structure/B2991752.png)

![4-[(E)-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2991758.png)

![methyl 6-(2-{[(2,3-dichlorobenzyl)oxy]imino}ethyl)-2-oxo-3-{[3-(trifluoromethyl)benzoyl]amino}-2H-pyran-5-carboxylate](/img/structure/B2991760.png)